molecular formula C18H12O4 B14449714 Benz(a)anthracenetetrol CAS No. 79737-12-5

Benz(a)anthracenetetrol

Cat. No.: B14449714
CAS No.: 79737-12-5
M. Wt: 292.3 g/mol
InChI Key: XLWPVLMYCVBNRU-UHFFFAOYSA-N
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Description

Benz(a)anthracenetetrol is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benz(a)anthracene backbone with four hydroxyl (-OH) substituents.

Key inferred properties of this compound:

  • Molecular formula: Likely C₁₈H₁₂O₄ (assuming four -OH groups on a benz(a)anthracene skeleton).
  • Reactivity: Hydroxyl groups may increase susceptibility to oxidation and participation in hydrogen bonding.
  • Biological activity: Potential to form reactive intermediates (e.g., quinones) or DNA adducts, similar to hydroxylated PAHs .

Properties

CAS No.

79737-12-5

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

benzo[a]anthracene-5,6,7,8-tetrol

InChI

InChI=1S/C18H12O4/c19-13-7-3-4-9-8-12-10-5-1-2-6-11(10)16(20)18(22)15(12)17(21)14(9)13/h1-8,19-22H

InChI Key

XLWPVLMYCVBNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C4C(=C3)C=CC=C4O)O)C(=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracenetetrol typically involves the hydroxylation of Benz(a)anthracene. This can be achieved through various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce hydroxyl groups.

    Hydroxylation: Employing catalysts like iron or copper to facilitate the addition of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and potential health risks. it can be synthesized in controlled laboratory environments using the aforementioned methods.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracenetetrol undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: Electrophilic substitution reactions can occur at

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key benz(a)anthracene derivatives and their properties:

Compound Name Molecular Formula Substituents Key Characteristics References
Benz(a)anthracene C₁₈H₁₂ None Parent PAH; known carcinogen, environmental persistence, low solubility
7,12-Dimethylbenz(a)anthracene C₂₀H₁₆ Methyl (-CH₃) at C7, C12 Potent carcinogen; used in cancer research; increased hydrophobicity and reactivity
4-Chloro-7-methylbenz(a)anthracene C₁₉H₁₃Cl Chlorine (-Cl) at C4, methyl at C7 Altered metabolic activation; potential for DNA intercalation
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- C₁₈H₁₄O₃ Three -OH at C2,3,4; dihydro moiety Unique hydroxylation pattern; increased solubility; role in metabolic pathways
8-Hexylbenz(a)anthracene C₂₄H₂₈ Hexyl (-C₆H₁₃) at C8 Enhanced lipophilicity; altered environmental partitioning
4-Fluoro-10-methylbenz(a)anthracene C₁₉H₁₃F Fluorine (-F) at C4, methyl at C10 Increased metabolic stability; resistance to degradation
Benz(a)anthracene-8,9-diol, 8,9-dihydro- C₁₈H₁₄O₂ Two -OH at C8,9; dihydro moiety Reduced reactivity compared to parent PAH; retains mutagenic potential

Environmental Impact

  • Persistence :
    • Parent PAHs like benz(a)anthracene are highly persistent in soil and sediment .
    • Hydroxylated derivatives (e.g., triols, tetrols) may have shorter half-lives due to increased water solubility and biodegradability .

Research Findings and Data

Key Studies on Hydroxylated PAHs

  • DNA Adduct Formation : Hydroxylated benz(a)anthracene derivatives, such as triols, are metabolized into diol epoxides that covalently bind DNA, leading to mutations .
  • Environmental Degradation : Specific bacterial strains degrade hydroxylated PAHs more efficiently than parent compounds, reducing ecological risks .

Contradictions and Uncertainties

  • Fluorine vs. Hydroxyl Effects : While fluorine increases stability , hydroxyl groups may enhance detoxification pathways, creating conflicting impacts on toxicity .
  • Dihydro Moieties: Reduced forms (e.g., 8,9-dihydrobenz(a)anthracene) show lower direct reactivity but may still act as procarcinogens .

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